molecular formula C12H14O4S B6318884 3,4-Propylenedioxythiophene-acrylate CAS No. 1541046-27-8

3,4-Propylenedioxythiophene-acrylate

Cat. No. B6318884
CAS RN: 1541046-27-8
M. Wt: 254.30 g/mol
InChI Key: BFMHIHVWAMXXHE-UHFFFAOYSA-N
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Description

3,4-Propylenedioxythiophene-acrylate, commonly known as PDOT-A, is a novel organic compound that has recently generated a lot of interest in the scientific community. It is a conjugated polymer that has a wide range of applications in various fields such as materials science, chemistry, and biotechnology. PDOT-A has unique properties that make it a valuable tool for researchers and scientists.

Scientific Research Applications

Electrochromic Devices

3,4-Propylenedioxythiophene-acrylate has significant applications in the field of electrochromic devices (ECDs). The use of this compound in single-layer ECDs enhances the device's lifetime and optical properties. For instance, a study demonstrated that coupling the electroactive monomer to a cross-linkable polymer matrix and using UV cross-linking results in improved stability, preventing degradative processes at the counter electrode and enhancing the device's cycle life to over 10,000 cycles (Otley et al., 2014).

Solar Cell Applications

3,4-Propylenedioxythiophene-acrylate is also utilized in solar cell applications. A notable example is its use in donor-acceptor diblock copolymers for fabricating solar cells, where it acts as an electron acceptor block. These copolymers have been shown to exhibit efficient photoluminescence quenching, indicative of charge separation, and to produce solar cells with a power conversion efficiency of 0.49% (Zhang et al., 2009).

Hydrophilic and Hydrophobic Surface Applications

The compound is used in creating hydrophilic and hydrophobic surfaces. For instance, it serves as a platform for surface post-functionalization, allowing the creation of surfaces with varying hydrophobic and oleophobic properties (Godeau et al., 2016). Additionally, it is employed in the deposition of conductive polymers on hydrogel substrates, which has implications for wearable electronic devices (Moser et al., 2016).

Electronic and Conductive Polymer Applications

3,4-Propylenedioxythiophene-acrylate finds use in the synthesis of conductive polymers. A study demonstrated its utility in the synthesis of intrinsically stretchable conductive polymer films, potentially useful for flexible electronics (Fiket et al., 2022). Another study explored the charge transport properties of chemically and electrochemically doped dioxythiophene polymers, revealing their potential in various electronic applications (Pittelli et al., 2020).

Dye-Sensitized Solar Cells

Finally, 3,4-Propylenedioxythiophene-acrylate is also used in dye-sensitized solar cells. Modified units of this compound in triphenylamine-based dyes have shown enhanced performance in solar cells, including higher open circuit voltages and improved charge recombination suppression (Liang et al., 2010).

properties

IUPAC Name

(3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepin-3-yl)methyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-3-11(13)16-8-12(2)6-14-9-4-17-5-10(9)15-7-12/h3-5H,1,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMHIHVWAMXXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CSC=C2OC1)COC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Propylenedioxythiophene-acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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